(7-Methoxy-4-methyl-2-oxo-2h-chromen-3-yl)acetic acid
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Overview
Description
(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is a derivative of coumarin, a class of compounds known for their diverse biological activities Coumarins are naturally occurring substances found in many plants and have been used in various medicinal applications
Mechanism of Action
Target of Action
Coumarin derivatives, to which this compound belongs, have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
It’s known that coumarin derivatives can interact with their targets in a variety of ways, often leading to changes in the target’s function . For instance, some coumarin derivatives have been found to inhibit enzyme activity, while others may bind to receptors and modulate their signaling .
Biochemical Pathways
Coumarin derivatives have been reported to influence a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation .
Result of Action
Coumarin derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory, anti-coagulant, and anti-proliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with methoxyacetic acid under acidic conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction mixture is then heated to reflux, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted coumarin derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in various diseases, making it a candidate for further drug development .
Medicine
Medicinally, this compound is being investigated for its anti-inflammatory and anticancer properties. Its ability to modulate biological pathways makes it a potential therapeutic agent .
Industry
In the industrial sector, this compound is used in the production of fluorescent dyes and as a precursor for the synthesis of other coumarin derivatives .
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-4-methylcoumarin
- 4-Methylumbelliferone
- 7-Methoxycoumarin-4-acetic acid
Uniqueness
Compared to similar compounds, (7-Methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid has a unique methoxy group at the 7-position, which can influence its biological activity and chemical reactivity. This structural difference can result in distinct pharmacological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(7-methoxy-4-methyl-2-oxochromen-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O5/c1-7-9-4-3-8(17-2)5-11(9)18-13(16)10(7)6-12(14)15/h3-5H,6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBKLHJMBSDFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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